2-methyl-N-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
2-methyl-N-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that belongs to the class of dihydropyrimido[1,2-a]benzimidazoles. This compound is characterized by the presence of a trimethoxyphenyl group, which is known for its versatile pharmacophore properties . The compound’s structure includes a benzimidazole core, which is a common motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the trimethoxyphenyl group: This step involves the reaction of the benzimidazole intermediate with 3,4,5-trimethoxybenzaldehyde in the presence of a base such as potassium carbonate.
Formation of the dihydropyrimidine ring: This can be done by the cyclization of the intermediate with urea or thiourea under reflux conditions.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts, such as sulfuric acid or aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-methyl-N-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to enhance the binding affinity of the compound to its target, thereby increasing its potency . The benzimidazole core can interact with various biological pathways, leading to the inhibition of key enzymes involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor.
Trimethoprim: Another dihydrofolate reductase inhibitor.
Uniqueness
2-methyl-N-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is unique due to its combination of the trimethoxyphenyl group and the benzimidazole core, which together confer a broad range of biological activities and high binding affinity to various molecular targets .
Properties
Molecular Formula |
C27H26N4O4 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-methyl-N-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C27H26N4O4/c1-16-23(26(32)29-18-10-6-5-7-11-18)24(17-14-21(33-2)25(35-4)22(15-17)34-3)31-20-13-9-8-12-19(20)30-27(31)28-16/h5-15,24H,1-4H3,(H,28,30)(H,29,32) |
InChI Key |
WYTJDSUUJKDWBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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